4-[1-(2,5-dimethylbenzyl)-1H-benzimidazol-2-yl]-1-(4-methylphenyl)pyrrolidin-2-one
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Overview
Description
4-[1-(2,5-dimethylbenzyl)-1H-benzimidazol-2-yl]-1-(4-methylphenyl)pyrrolidin-2-one is a complex organic compound that belongs to the class of benzimidazole derivatives Benzimidazoles are known for their diverse biological activities and are widely studied in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[1-(2,5-dimethylbenzyl)-1H-benzimidazol-2-yl]-1-(4-methylphenyl)pyrrolidin-2-one typically involves multiple steps One common method starts with the preparation of the benzimidazole core This can be achieved by reacting o-phenylenediamine with an appropriate aldehyde under acidic conditions to form the benzimidazole ring
The final step is the formation of the pyrrolidinone ring. This can be done by reacting the benzimidazole derivative with a suitable ketone or aldehyde in the presence of a base, followed by cyclization to form the pyrrolidinone ring. The reaction conditions typically involve refluxing the mixture in a suitable solvent such as ethanol or dimethyl sulfoxide (DMSO) .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.
Chemical Reactions Analysis
Types of Reactions
4-[1-(2,5-dimethylbenzyl)-1H-benzimidazol-2-yl]-1-(4-methylphenyl)pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while reduction may lead to the formation of reduced benzimidazole derivatives.
Scientific Research Applications
4-[1-(2,5-dimethylbenzyl)-1H-benzimidazol-2-yl]-1-(4-methylphenyl)pyrrolidin-2-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in various diseases.
Industry: Used in the development of new materials and as a catalyst in chemical reactions
Mechanism of Action
The mechanism of action of 4-[1-(2,5-dimethylbenzyl)-1H-benzimidazol-2-yl]-1-(4-methylphenyl)pyrrolidin-2-one involves its interaction with specific molecular targets. The benzimidazole core is known to interact with enzymes and receptors, potentially inhibiting their activity. The compound may also interfere with cellular pathways, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
- 2-(substituted amino)-1-(2,4,5-triphenyl-1H-imidazol-1-yl) ethanone
- 2-(4-benzoylphenoxy)-1-(2-((1-methyl-1H-indol-3-yl)methyl)-1H-benzoimidazol-1-yl) ethanone
Uniqueness
4-[1-(2,5-dimethylbenzyl)-1H-benzimidazol-2-yl]-1-(4-methylphenyl)pyrrolidin-2-one is unique due to its specific substitution pattern and the presence of both benzimidazole and pyrrolidinone rings. This unique structure may confer distinct biological activities and chemical properties compared to other similar compounds .
Properties
Molecular Formula |
C27H27N3O |
---|---|
Molecular Weight |
409.5 g/mol |
IUPAC Name |
4-[1-[(2,5-dimethylphenyl)methyl]benzimidazol-2-yl]-1-(4-methylphenyl)pyrrolidin-2-one |
InChI |
InChI=1S/C27H27N3O/c1-18-9-12-23(13-10-18)29-17-22(15-26(29)31)27-28-24-6-4-5-7-25(24)30(27)16-21-14-19(2)8-11-20(21)3/h4-14,22H,15-17H2,1-3H3 |
InChI Key |
WAUJEQJQNKMUIS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2CC(CC2=O)C3=NC4=CC=CC=C4N3CC5=C(C=CC(=C5)C)C |
Origin of Product |
United States |
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